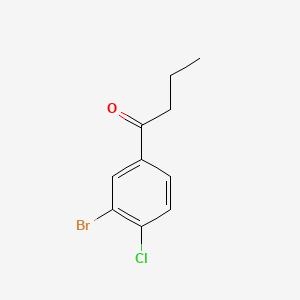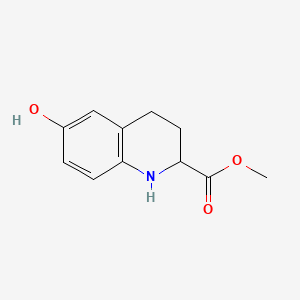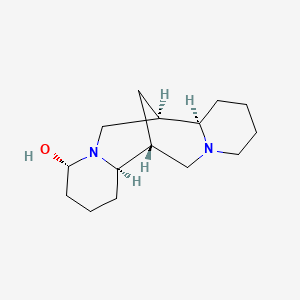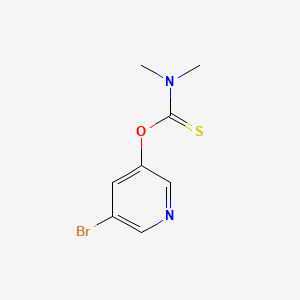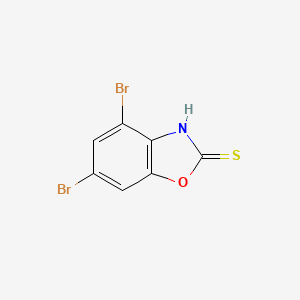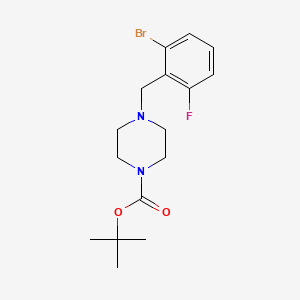
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is a chemical compound with the molecular formula C16H22BrFN2O2. It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (BOC) group, a bromine atom, and a fluorine atom on a benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a BOC group to form 4-BOC-piperazine.
Bromination and Fluorination: The benzene ring is then brominated and fluorinated to introduce the bromine and fluorine atoms at specific positions.
Coupling Reaction: The protected piperazine derivative is coupled with the brominated and fluorinated benzene ring under suitable reaction conditions, often using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free piperazine derivative.
Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiolate, typically in polar aprotic solvents like DMF or DMSO.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperazine derivatives.
Deprotection: The free piperazine derivative is obtained.
Cross-Coupling Reactions: Various biaryl or diaryl compounds are formed.
科学研究应用
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the BOC group can influence the compound’s binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- 4-(4-BOC-Piperazinomethyl)phenylboronic acid pinacol ester
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
Uniqueness
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is unique due to the specific combination of the BOC-protected piperazine ring, bromine, and fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
tert-butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)11-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGSCNKKRGCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC=C2Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742736 |
Source


|
| Record name | tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-97-7 |
Source


|
| Record name | tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
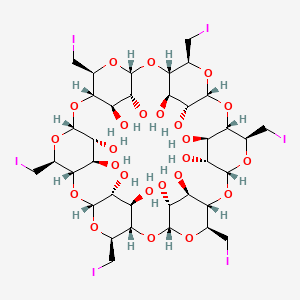

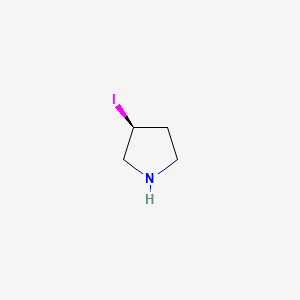
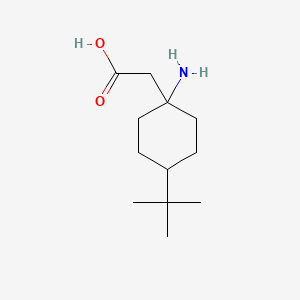
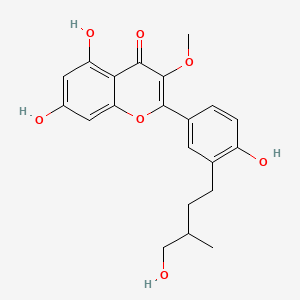
![[1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso-](/img/structure/B594868.png)
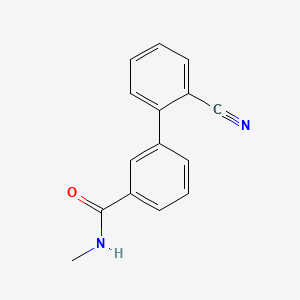
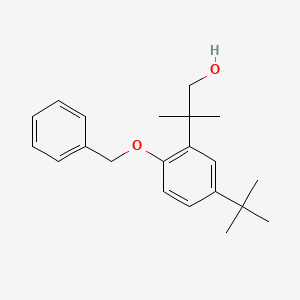
![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)
